molecular formula C17H13Cl2FN2O2S2 B2654696 2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide CAS No. 920379-31-3

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide

Cat. No.: B2654696
CAS No.: 920379-31-3
M. Wt: 431.32
InChI Key: NVBJIQVQNDAQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core fused with a benzene ring, substituted with fluorine at position 4, and a thiophene-carboxamide scaffold with dichloro substitutions. Its synthesis likely involves multistep nucleophilic substitutions and cyclization, akin to methods for analogous heterocycles (e.g., 1,2,4-triazoles and thiadiazoles) . Structural determination via X-ray crystallography may utilize SHELX or ORTEP-III software, common in small-molecule refinement .

Properties

IUPAC Name

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN2O2S2/c18-13-7-10(15(19)26-13)16(23)22(8-9-3-2-6-24-9)17-21-14-11(20)4-1-5-12(14)25-17/h1,4-5,7,9H,2-3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBJIQVQNDAQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of chlorine atoms at the 2 and 5 positions. The benzothiazole moiety is then synthesized separately and coupled with the thiophene ring. Finally, the carboxamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Amidation and Esterification: The carboxamide group can participate in reactions to form amides or esters.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It can be employed in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substitution Patterns
Compound Class Core Structure Key Substituents Biological Relevance
Target Compound Benzothiazole + Thiophene 4-Fluoro, 2,5-dichloro, oxolane-methyl Likely kinase inhibition or antimicrobial activity (inferred)
1,2,4-Triazoles Triazole Sulfonylphenyl, difluorophenyl Antimicrobial, antifungal
1,3,4-Thiadiazoles Thiadiazole Trichloroethyl, carboxamide Antitumor, antiviral
Thiazole Carbamates Thiazole Hydroperoxypropyl, methylureido Protease inhibition (hypothetical)

Key Observations :

  • Fluorine and chlorine substituents enhance electronegativity and lipophilicity, favoring membrane penetration compared to non-halogenated analogs .
Spectroscopic Characterization
  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1680 cm⁻¹) and absence of S-H bands (~2500 cm⁻¹) align with 1,2,4-triazole thiones .
  • NMR : The oxolane-methyl group’s protons (~3.5–4.0 ppm in ¹H-NMR) and benzothiazole carbons (~150–160 ppm in ¹³C-NMR) distinguish it from simpler triazoles or thiadiazoles .

Biological Activity

2,5-Dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular structure includes a thiophene ring and a benzothiazole moiety, which are known for their reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC17H13Cl2FN2O2S2
Molecular Weight396.33 g/mol
SMILESC1CC(OC1)N(C(=O)C2=C(SC=N2)C(=C(C=C2Cl)Cl)F)C

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a selective inhibitor of urate transporter 1 (URAT1), which plays a crucial role in uric acid reabsorption in the kidneys. By inhibiting URAT1, it promotes the excretion of uric acid, potentially offering therapeutic effects for conditions like gout .
  • Anticancer Activity : Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound may inhibit pathways involved in cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, likely through mechanisms that disrupt bacterial cell wall synthesis and function.

Case Studies and Evaluations

Numerous studies have evaluated the biological activity of benzothiazole derivatives similar to this compound:

  • Antitumor Activity : In vitro studies have shown that related compounds significantly inhibit the proliferation of cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) at low concentrations (1–4 μM). These compounds promoted apoptosis and arrested the cell cycle .
  • Anti-inflammatory Effects : Certain benzothiazole derivatives have been reported to reduce levels of pro-inflammatory cytokines like IL-6 and TNF-α in treated cells, indicating potential applications in inflammatory diseases .
  • Antimicrobial Efficacy : Studies have documented the antibacterial effects of benzothiazole derivatives against various pathogens, highlighting their potential as new antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.